Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)-
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Overview
Description
Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- is a complex organic compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol . This compound is characterized by the presence of a cyano group, a phenylmethoxy group, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.
Introduction of the phenylmethoxy group: This step often involves etherification reactions where a phenol derivative reacts with an alkyl halide.
Esterification: The final step involves the formation of the methyl ester group through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- exerts its effects involves interactions with specific molecular targets and pathways. The cyano group, for example, can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active carboxylic acids. These interactions can modulate various biochemical processes, making the compound valuable in research and development.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, propyl ester: Similar structure but with a propyl ester group.
Uniqueness
Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The (3R) configuration also adds to its stereochemical uniqueness, influencing its interactions with chiral environments in biological systems.
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl (3R)-6-cyano-5-oxo-3-phenylmethoxyhexanoate |
InChI |
InChI=1S/C15H17NO4/c1-19-15(18)10-14(9-13(17)7-8-16)20-11-12-5-3-2-4-6-12/h2-6,14H,7,9-11H2,1H3/t14-/m1/s1 |
InChI Key |
YWPUUIKSHYFOIZ-CQSZACIVSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](CC(=O)CC#N)OCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CC(CC(=O)CC#N)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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